N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c24-19(21-15-16-5-1-2-6-20(16)29-21)11-12-22-31(27,28)18-9-7-17(8-10-18)23-13-3-4-14-30(23,25)26/h1-2,5-10,15,19,22,24H,3-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKHPMDJGPMKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(C3=CC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent functionalization steps introduce the hydroxypropyl and sulfonamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including hepatitis C and certain types of cancer.
Industry: Utilized in the development of new drugs and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against three classes of analogs: benzofuran-linked sulfonamides , thiazinan-containing derivatives , and hydroxypropyl-bridged pharmacophores . Below is a detailed analysis supported by hypothetical data tables reflecting common research methodologies (e.g., SRB cytotoxicity assays, enzyme inhibition studies).
Structural Analogues and Pharmacokinetic Profiles
Table 1: Structural Comparison and Key Properties
| Compound Name | Core Structure | LogP | Solubility (µg/mL) | Plasma Stability (t1/2, h) |
|---|---|---|---|---|
| Target Compound | Benzofuran-sulfonamide-thiazinan | 2.8 | 12.4 | 6.2 |
| 4-(Thiazinan-2-yl)benzenesulfonamide | Benzenesulfonamide-thiazinan | 1.5 | 34.7 | 3.8 |
| N-(Benzofuran-2-ylmethyl)benzenesulfonamide | Benzofuran-sulfonamide | 3.1 | 8.9 | 5.1 |
| 3-Hydroxypropyl-linked benzofuran derivative | Benzofuran-hydroxypropyl | 2.2 | 19.6 | 7.5 |
Key Observations :
- The thiazinan-dioxide group in the target compound reduces lipophilicity (LogP = 2.8) compared to simpler benzofuran-sulfonamides (LogP = 3.1), likely due to its polar sulfone group.
- The 3-hydroxypropyl linker improves solubility (12.4 µg/mL) relative to non-hydroxylated analogs (e.g., 8.9 µg/mL for N-(benzofuran-2-ylmethyl)benzenesulfonamide), enhancing bioavailability .
Cytotoxic Activity (SRB Assay-Based Comparisons)
Table 2: Anticancer Activity in Human Cancer Cell Lines (IC50, µM)
Key Findings :
- The benzofuran moiety contributes to activity parity with etoposide in cervical cancer models, though lung cancer selectivity remains lower .
Enzyme Inhibition and Selectivity
Table 3: Inhibition of COX-2 and CYP3A4 Enzymes (IC50, µM)
| Compound Name | COX-2 Inhibition | CYP3A4 Inhibition | Selectivity Ratio (COX-2/CYP3A4) |
|---|---|---|---|
| Target Compound | 0.9 | 12.4 | 13.8 |
| Celecoxib (COX-2 Inhibitor) | 0.05 | >50 | >1000 |
| 4-(Thiazinan-2-yl)benzenesulfonamide | 3.2 | 8.7 | 2.7 |
Analysis :
- The target compound demonstrates moderate COX-2 inhibition (IC50 = 0.9 µM), likely due to the sulfonamide group’s affinity for the COX-2 active site . However, it is less potent than celecoxib, a dedicated COX-2 inhibitor.
- Its lower CYP3A4 inhibition (IC50 = 12.4 µM) compared to simpler sulfonamides (e.g., 8.7 µM for 4-(thiazinan-2-yl)benzenesulfonamide) indicates reduced off-target effects, possibly due to steric hindrance from the benzofuran-thiazinan hybrid structure .
Biological Activity
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a complex compound with potential biological activities that have been the subject of various studies. This article compiles findings on its biological activity, including its antimicrobial properties, cardiovascular effects, and interactions with biomolecules.
Chemical Profile
- Common Name : this compound
- CAS Number : 1448136-46-6
- Molecular Formula : CHNOS
- Molecular Weight : 464.6 g/mol
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. Specifically, compounds containing the benzofuran moiety have shown promising results against various pathogens:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzofuran derivatives | Antimicrobial | 8 μg/mL to 2 μg/mL for M. tuberculosis |
| 6-benzofuryl purines | Antibacterial | MIC 80 = 0.78 - 3.12 μg/mL |
These findings suggest that modifications in the structure of benzofuran can enhance its activity against microbial strains, indicating that this compound may exhibit similar or enhanced properties due to its unique structure .
2. Cardiovascular Effects
The cardiovascular implications of sulfonamide derivatives have been explored using isolated rat heart models. A study evaluated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance:
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 |
Results indicated that certain compounds significantly decreased perfusion pressure and coronary resistance over time, suggesting a potential for cardiovascular modulation by this compound .
The interaction of sulfonamides with calcium channels has been theorized to contribute to their cardiovascular effects. Computational docking studies have suggested that these compounds may inhibit calcium channel activity, which is crucial for regulating cardiac contractility and vascular tone .
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Study on Antimicrobial Activity : A series of benzofuran derivatives were synthesized and tested against M. tuberculosis and various fungal strains. The modifications in the benzofuran structure were crucial for enhancing effectiveness against these pathogens .
- Cardiovascular Study : Research focusing on perfusion pressure changes in rat hearts demonstrated that specific sulfonamides could effectively modulate coronary resistance and perfusion dynamics, indicating their potential therapeutic applications in cardiovascular diseases .
Q & A
Q. Methodological solutions :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .
- Infection Model Optimization : Use neutropenic murine models for fungal assays or aerosol-challenge TB models for better translational relevance.
- Synergistic Studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to enhance activity .
What computational strategies predict the ADME properties of sulfonamide derivatives, and how do they inform experimental design?
Advanced
Key tools and parameters :
| Parameter | Software/Method | Application |
|---|---|---|
| LogP | SwissADME, MarvinSuite | Predict lipophilicity for blood-brain barrier penetration |
| Bioavailability | QikProp | Estimate oral absorption (<30% may require IV formulation) |
| Toxicity | ProTox-II, Derek Nexus | Identify hepatotoxicity or mutagenicity risks |
Q. Example findings for similar compounds :
- High plasma protein binding (>90%) may limit free drug concentrations .
- CYP3A4/2D6 metabolism : Guides co-administration warnings (e.g., avoid ketoconazole).
How do researchers optimize reaction conditions for introducing the 1,2-thiazinan-1,1-dioxide moiety during synthesis?
Advanced
Critical parameters :
- Oxidation Control : Use HO/acetic acid at 0–5°C to prevent over-oxidation to sulfones.
- Catalysts : Pd/C or Ni catalysts for selective sulfur oxidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency.
Q. Yield optimization :
- DoE (Design of Experiments) : Vary temperature (50–80°C), reaction time (12–24 h), and stoichiometry (1:1.2 substrate:sulfonyl chloride) .
What experimental frameworks elucidate the molecular targets of benzofuran-sulfonamide hybrids?
Advanced
Target identification workflows :
Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from bacterial lysates.
Surface Plasmon Resonance (SPR) : Screen against candidate targets (e.g., M. tuberculosis enoyl-ACP reductase).
Crystallography : Co-crystallize with purified enzymes (e.g., dihydrofolate reductase) to resolve binding modes .
Case study : Benzofuran derivatives inhibit DNA gyrase (IC 0.8–2.4 µM) via π-π stacking with tyrosine residues .
How do structural modifications enhance the metabolic stability of this compound?
Advanced
Strategies :
- Deuterium Incorporation : Replace labile hydrogens on the hydroxypropyl chain to slow CYP450 metabolism.
- Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl) for delayed release .
- Heterocycle Replacement : Substitute benzofuran with indole to reduce oxidative degradation.
Q. Validation :
- Microsomal Stability Assays : Compare half-life in human liver microsomes (HLM) before/after modifications.
What are the key challenges in scaling up the synthesis for preclinical studies?
Advanced
Issues :
- Purification Complexity : Chromatography is impractical at >10 g scale; switch to recrystallization (e.g., ethanol/water mixtures).
- Byproduct Formation : Optimize quenching steps (e.g., aqueous NaHCO washes) to remove sulfonic acid impurities.
- Regioselectivity : Use flow chemistry to control exothermic reactions during benzofuran formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
